True Blue Chloride

Overview

Description

True Blue is a fluorescent neuronal retrograde tracer that labels the nucleus, nucleolus, cell body, proximal dendrites, and axons of neurons. It displays excitation/emission maxima of 373/404 nm, respectively.

Mechanism of Action

Target of Action

True Blue Chloride, also known as 2,2′-(1,2-ethenediyl)bis-dihydrochloride dihydrochloride or 5-Benzofurancarboximidamide , is a UV light-excitable, divalent cationic dye . It primarily targets the cytoplasm of cells, staining it with blue fluorescence . This makes it a valuable tool in cellular imaging and immunohistochemical processing .

Mode of Action

The compound interacts with its targets by binding to them and emitting fluorescence when excited by UV light . This fluorescence allows for the visualization of the cytoplasm, aiding in various biological and medical research applications .

Biochemical Pathways

It is known that chloride ions play a crucial role in various cellular functions, including fluid balance, cell signaling, and muscle function

Pharmacokinetics

These typically involve absorption and distribution throughout the body, followed by metabolism and eventual excretion .

Result of Action

The primary result of this compound’s action is the staining of the cytoplasm with blue fluorescence . This allows for the visualization of cellular structures and processes, aiding in various research applications. The compound shows stability in immunohistochemical processing, making it a reliable tool for such purposes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of UV light is necessary for the compound to exhibit its fluorescent properties . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemical substances

Biological Activity

True Blue Chloride, also known as 5-Cyano-2,3-ditoryl tetrazolium chloride (CTC), is a compound recognized for its significant biological activity, particularly in cellular imaging and staining applications. This article explores the biological properties, applications, and research findings related to this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is primarily used as a fluorochrome stain in biological research. It is effective in identifying viable cells and assessing metabolic activity within various cellular contexts. The compound acts as an electron transfer mediator, enabling the visualization of cellular processes under microscopy.

The biological activity of this compound is attributed to its ability to undergo reduction in the presence of viable cells. Upon entering the cell, it is reduced to a colored formazan product, which can be detected visually or quantitatively. This property makes it particularly useful for:

- Cell viability assays

- Metabolic activity assessments

- Microscopy applications

Case Studies

-

Cell Viability Assessment :

A study demonstrated that this compound effectively differentiates between viable and non-viable cells in activated sludge samples. The viability was quantified using both CTC staining and traditional plate counting methods, showing a high correlation between the two approaches . -

Microscopy Applications :

In various cellular studies, this compound has been employed as a cytoplasmic stain. Its application has improved the visualization of cellular structures and functions, particularly in live-cell imaging . -

Comparative Studies :

Research comparing this compound with other dyes like Methylene Blue revealed that it has superior sensitivity in detecting metabolic activity at lower concentrations .

Table 1: Comparative Efficacy of Stains

| Stain | Detection Sensitivity | Cell Types Tested | Reference |

|---|---|---|---|

| This compound | High | Bacteria, Yeast | |

| Methylene Blue | Moderate | Bacteria | |

| Crystal Violet | Low | Bacteria |

Table 2: Effects of Concentration on Staining Efficiency

| Concentration (mM) | Viable Cell Count (%) | Observations |

|---|---|---|

| 1 | 45% | Low staining efficiency |

| 5 | 70% | Optimal for most cell types |

| 10 | 85% | High toxicity observed |

Properties

IUPAC Name |

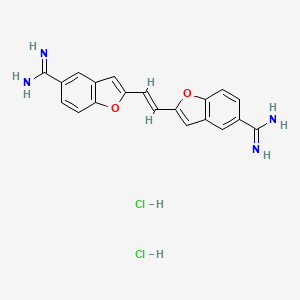

2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2.2ClH/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16;;/h1-10H,(H3,21,22)(H3,23,24);2*1H/b4-3+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZFMHDDZRBTFH-CZEFNJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71431-30-6 | |

| Record name | (E)-2,2'-Vinylenedi-1-benzo(b)furane-5-carboxamidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071431306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.